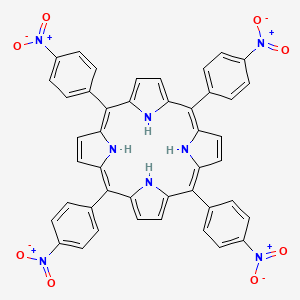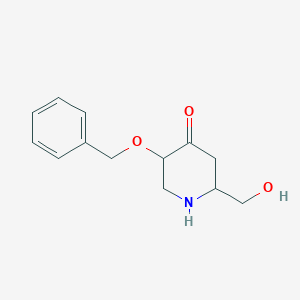![molecular formula C14H21ClN4 B12349236 N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine CAS No. 1856085-17-0](/img/structure/B12349236.png)
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a dimethylamino group attached to a benzyl ring, which is further connected to an ethyl-pyrazol-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzyl chloride with 1-ethyl-1H-pyrazol-4-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine
- N-[4-(Dimethylamino)benzyl]-1-isopropyl-1H-pyrazol-4-amine
- N-[4-(Dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
Uniqueness
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
1856085-17-0 |
|---|---|
Molecular Formula |
C14H21ClN4 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H20N4.ClH/c1-4-18-11-13(10-16-18)15-9-12-5-7-14(8-6-12)17(2)3;/h5-8,10-11,15H,4,9H2,1-3H3;1H |
InChI Key |
UZGGRWSJSZABRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



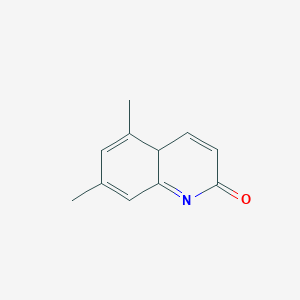
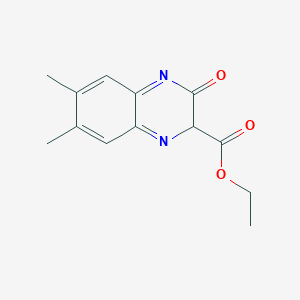
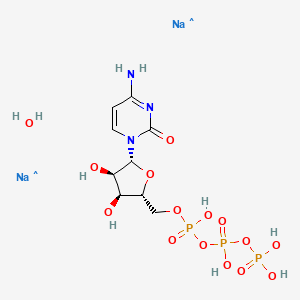
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B12349168.png)
![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)

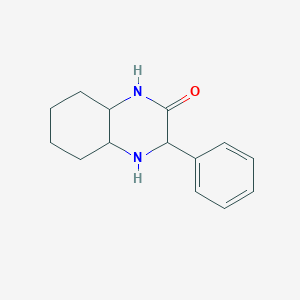
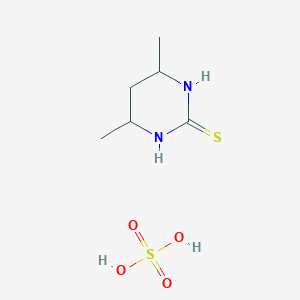
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
